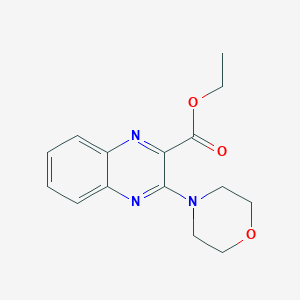
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate is a chemical compound with the molecular formula C15H17N3O3 and a molecular weight of 287.31 g/mol . It is a quinoxaline derivative, which is a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate typically involves the reaction of 3-chloroquinoxaline-2-carboxylate with morpholine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes such as tyrosine kinases and C-MET kinases, which play crucial roles in cell signaling and cancer progression . Additionally, these compounds can induce apoptosis and inhibit tubulin polymerization, leading to the selective killing of cancer cells .
Comparación Con Compuestos Similares
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives such as:
Quinoxaline: The parent compound, which serves as a basic structure for various derivatives.
Pthalazine: A similar nitrogen-containing heterocyclic compound with different biological activities.
Quinazoline: Another related compound with applications in medicinal chemistry.
Cinnoline: A heterocyclic compound with structural similarities to quinoxaline.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-15(19)13-14(18-7-9-20-10-8-18)17-12-6-4-3-5-11(12)16-13/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVFTGJFGYAGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2627009.png)
![4'-((4-fluorobenzyl)thio)-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B2627012.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide](/img/structure/B2627013.png)

![2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2627015.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2627018.png)
![Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B2627021.png)


![N-benzyl-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2627027.png)

![1-(morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2627031.png)
